![molecular formula C17H22F3N3OS B2872684 N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 905786-78-9](/img/structure/B2872684.png)
N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide”, also known as tBubpyCAMCN, is a bipyridine cyanocarboxamidine ligand . It is used as a catalyst in cross-electrophile couplings of diverse aryl and alkyl halides .
Chemical Reactions Analysis
TBubpyCAMCN is known to enable nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . This suggests that it can participate in a variety of chemical reactions, particularly those involving the formation of carbon-carbon bonds.Physical and Chemical Properties Analysis
TBubpyCAMCN is a powder with a melting point of 251-263 °C . It is stored at a temperature of -20°C . The compound has an assay of ≥95% .科学的研究の応用
Catalytic Mechanisms and Reactions
N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide, due to its structural complexity, is likely involved in intricate catalytic mechanisms and reactions. For instance, studies have shown that similar compounds play a role in the acetylation of alcohols, such as tert-butanol, through nucleophilic catalysis mechanisms. These processes are crucial in the formation of various ester products and have been explored both theoretically and experimentally (Xu et al., 2005).
Ligand Synthesis and Complex Formation
Compounds with pyridine bases, similar to this compound, are used in the synthesis of novel ligands. These ligands can react with metals like Rhodium and Iridium to form stable, water- and air-stable complexes. The electronic properties of these complexes, including their spectroscopic signatures, are influenced by the ligands' structure, offering insights into the reactivity and stability of these metal complexes (Schaub et al., 2008).
Development of Pharmaceutical Compounds
Although the specific compound this compound might not be directly mentioned, related structures are extensively researched in pharmaceutical development. For instance, similar compounds are investigated for their potential as ligands for receptors like histamine H4 receptor, which play a critical role in inflammatory and pain responses. Such studies contribute to the development of new drugs with potential therapeutic applications (Altenbach et al., 2008).
Applications in Battery Technology
In the field of energy storage, related compounds are utilized in electrolyte formulations for lithium/sulfur cells. These formulations improve thermal stability and ionic conductivity, crucial for enhancing battery performance and safety (Shin & Cairns, 2008).
Role in Catalysis and Synthesis
Similar structures play a significant role in catalytic processes, such as in the alkylation of phenol with tert-butyl alcohol. These reactions, catalyzed by ionic liquids, are essential in the synthesis of various organic compounds, showcasing the versatility and efficiency of these catalytic systems (Elavarasan et al., 2011).
Safety and Hazards
特性
IUPAC Name |
N-tert-butyl-2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3OS/c1-15(2,3)12-7-11(17(18,19)20)10(8-21)14(22-12)25-9-13(24)23-16(4,5)6/h7H,9H2,1-6H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSKRZBDLORMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2872601.png)
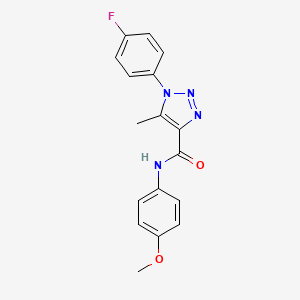

![4-amino-N-[(4-ethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2872608.png)
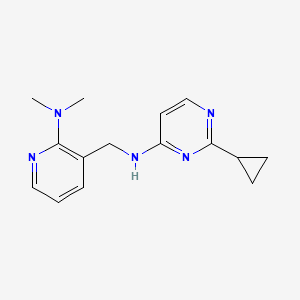

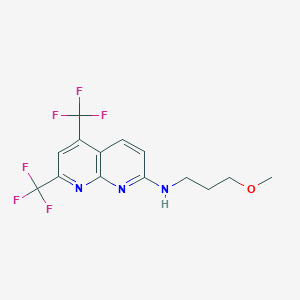
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2872614.png)
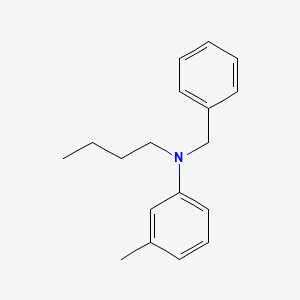
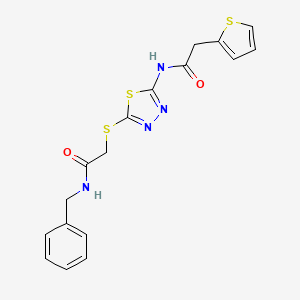
![N-(2,3-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872620.png)
![3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2872621.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)

